molecular formula C15H13ClN2O3S B6582773 2-(5-chloro-2-methylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 1029779-31-4

2-(5-chloro-2-methylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6582773
CAS RN: 1029779-31-4
M. Wt: 336.8 g/mol
InChI Key: XFZONHDQFQIGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS. It contains a total of 17 bonds, including 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate .


Synthesis Analysis

5-Chloro-2-methylphenyl isothiocyanate may be used in the synthesis of N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-thiourea .


Molecular Structure Analysis

The 5-Chloro-2-methylphenyl isothiocyanate molecule can be visualized in 2D and 3D models. The 2D model, also known as the skeletal formula, shows the carbon atoms located at the corners and hydrogen atoms attached to carbon atoms are not indicated . The 3D model displays the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

The product causes burns of eyes, skin, and mucous membranes. Thermal decomposition can lead to the release of irritating gases and vapors .


Physical And Chemical Properties Analysis

5-Chloro-2-methylphenyl isothiocyanate is a light yellow liquid. Its boiling point is 115 °C/5 mmHg, and it has a density of 1.226 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) involves intracellular access by diffusing through the cell membrane of bacteria .

Safety and Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-10-7-8-11(16)9-13(10)18-15(19)17(2)12-5-3-4-6-14(12)22(18,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZONHDQFQIGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-methylphenyl)-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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